5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
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Overview
Description
The compound “5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one” is a heterocyclic compound . It has a molecular weight of 257.26 . The IUPAC name for this compound is 5-[(2-fluorobenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one .
Molecular Structure Analysis
The molecular formula of this compound is C14H12FN3O . It contains a benzodiazolone ring substituted with a 2-fluorophenylmethylamino group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Further physical and chemical properties such as solubility, melting point, and boiling point are not specified in the search results.Scientific Research Applications
- Researchers have explored indole derivatives as potential antiviral agents. For instance:
Antiviral Activity
Antitubercular Activity
Mechanism of Action
Target of Action
It is known that similar compounds, such as benzodiazepines, bind to the benzodiazepine receptor site, magnifying the efficiency and effects of the neurotransmitter gamma aminobutyric acid (gaba) by acting on its receptors .
Mode of Action
, it can be inferred from related compounds that it may enhance the effect of GABA, a major inhibitory neurotransmitter in the central nervous system. This results in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant effects.
Biochemical Pathways
Based on the mode of action, it can be inferred that it may influence the gabaergic system, which plays a crucial role in neuronal excitability and muscle tone .
properties
IUPAC Name |
5-[(2-fluorophenyl)methylamino]-1,3-dihydrobenzimidazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O/c15-11-4-2-1-3-9(11)8-16-10-5-6-12-13(7-10)18-14(19)17-12/h1-7,16H,8H2,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDENFWWYXYNIHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(2-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one |
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